molecular formula C24H17N3O B2551954 N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-naphthamide CAS No. 850930-90-4

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-naphthamide

Cat. No. B2551954
CAS RN: 850930-90-4
M. Wt: 363.42
InChI Key: JBASUWUQASGDND-UHFFFAOYSA-N
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Description

“N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-naphthamide” is a chemical compound with the linear formula C16H15N3O . It is related to a class of compounds known as imidazo[1,2-a]pyridines, which have attracted significant interest in the medicinal chemistry community due to their diverse bioactivity .


Synthesis Analysis

A novel one-pot protocol for the synthesis of (2-phenylimidazo[1,2-a]pyridin-3-yl)alkane-1,2-diones, a related compound, has been established . This involves a tandem reaction sequence containing gold-catalyzed double oxidations of terminal alkynes to generate glyoxals, nucleophilic addition of 2-phenylimidazo[1,2-a]pyridines to glyoxals to yield α-hydroxyl ketones, and oxygenation of the α-hydroxyl ketones to afford the final products .


Chemical Reactions Analysis

The synthesis of related compounds involves a tandem reaction sequence containing gold-catalyzed double oxidations of terminal alkynes to generate glyoxals, nucleophilic addition of 2-phenylimidazo[1,2-a]pyridines to glyoxals to yield α-hydroxyl ketones, and oxygenation of the α-hydroxyl ketones .

Mechanism of Action

While the specific mechanism of action for “N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-naphthamide” is not available, related compounds such as imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Future Directions

The future directions for research on “N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-naphthamide” and related compounds could involve further exploration of their bioactivity and potential applications in medicinal chemistry . Additionally, the development of more efficient synthesis methods, particularly considering environmental concerns and economic aspects, could be a focus .

properties

IUPAC Name

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O/c28-24(20-14-13-17-8-4-5-11-19(17)16-20)26-23-22(18-9-2-1-3-10-18)25-21-12-6-7-15-27(21)23/h1-16H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBASUWUQASGDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-naphthamide

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